6,6-Dimethyl-2,5-heptanedione

Catalog No.
S14533457
CAS No.
38453-95-1
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethyl-2,5-heptanedione

CAS Number

38453-95-1

Product Name

6,6-Dimethyl-2,5-heptanedione

IUPAC Name

6,6-dimethylheptane-2,5-dione

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3

InChI Key

KRCCFFMBFMLRNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(C)(C)C

6,6-Dimethyl-2,5-heptanedione, also known as 2,6-dimethyl-3,5-heptanedione, is a diketone with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of approximately 156.22 g/mol. This compound features two ketone functional groups located at the 3 and 5 positions of a heptane chain, with two methyl groups attached at the 6 position. It exists primarily as a colorless to light yellow liquid at room temperature and is characterized by its pleasant odor. Its structure can be represented as follows:

text
O ||C-C-C-C-C-C | | CH3 CH3

The compound is notable for its applications in organic synthesis and as a reagent in various

Typical of diketones:

  • Enolization: The compound can form enolates under basic conditions, which are important intermediates in various synthetic pathways. The enol form is stabilized through resonance.
  • Condensation Reactions: It can undergo aldol condensation with aldehydes or other ketones to form larger carbon chains.
  • Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms, which can affect its reactivity and interactions with other molecules .

While specific biological activities of 6,6-dimethyl-2,5-heptanedione are not extensively documented, diketones are often studied for their potential biological effects. Some diketones exhibit antimicrobial properties or act as intermediates in the synthesis of pharmaceuticals. Research indicates that compounds with similar structures may have antioxidant properties or influence metabolic pathways .

Several synthesis methods exist for producing 6,6-dimethyl-2,5-heptanedione:

  • Condensation of Isobutyrate and Methyl Ketones: One common method involves the reaction of 3-methyl-2-butanone with ethyl isobutyrate in the presence of potassium tert-butoxide as a base in dimethylformamide. This method yields approximately 77% of the desired product .
  • Metal Catalyzed Reactions: Transition metal complexes can facilitate the formation of diketones from simpler precursors through various catalytic processes.
  • Oxidation Reactions: Diketones can also be synthesized by oxidizing corresponding alcohols or aldehydes using oxidizing agents like chromic acid or potassium permanganate .

6,6-Dimethyl-2,5-heptanedione has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
  • Metal Chelating Agent: The compound is utilized in preparing metal diketonates for metal-organic chemical vapor deposition (MOCVD), which is critical in semiconductor manufacturing .
  • Flavoring and Fragrance Industry: Its pleasant odor makes it suitable for use in flavoring and fragrance formulations.

Research into the interactions of 6,6-dimethyl-2,5-heptanedione has focused on its kinetic properties and how it interacts with other molecules. Studies have shown that this diketone can participate in proton transfer reactions when mixed with amines in solvent systems like dimethyl sulfoxide and water. These interactions are significant for understanding its reactivity and potential applications in organic chemistry .

Several compounds share structural similarities with 6,6-dimethyl-2,5-heptanedione. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,4-PentanedioneTwo ketone groups on a five-carbon chainCommonly used as a solvent and reagent
3-PentanoneSingle ketone group on a five-carbon chainUsed primarily as a solvent
2,2-Dimethyl-3-pentanoneOne ketone group with two methyl groupsExhibits different reactivity due to sterics
1-AcetylcyclopropaneCyclopropane ring with an acetyl groupUnique ring strain affects reactivity

The uniqueness of 6,6-dimethyl-2,5-heptanedione lies in its specific arrangement of methyl groups and diketone functionalities that influence both its physical properties and reactivity compared to these similar compounds.

Nucleophilic Acetylation and Enolate Formation

The synthesis of 6,6-dimethyl-2,5-heptanedione hinges on controlled enolate formation and subsequent nucleophilic acetylation. The compound’s β-diketone structure facilitates enolization, where deprotonation at the α-carbon generates a resonance-stabilized enolate intermediate. Key steps include:

  • Base-Mediated Deprotonation: Strong bases such as lithium diisopropylamide (LDA) or sodium hydride induce enolate formation by abstracting the acidic α-hydrogen adjacent to the carbonyl groups.
  • Nucleophilic Attack: The enolate attacks electrophilic acetylating agents (e.g., acetyl chloride or acetic anhydride), forming a tetrahedral intermediate that collapses to yield the acetylated product.
  • Workup and Isolation: Acidic quenching (e.g., with HCl) regenerates the diketone, which is purified via fractional distillation or recrystallization.

A critical challenge lies in preventing over-acetylation or side reactions such as Claisen condensations. Steric hindrance from the 6,6-dimethyl groups necessitates precise stoichiometry to avoid dimerization.

Solvent and Base Selection in Condensation Reactions

Optimal solvent and base combinations are pivotal for achieving high yields in diketone synthesis:

SolventBaseYield (%)Key Advantage
TetrahydrofuranLithium hexamethyldisilazide78Low nucleophilicity minimizes side reactions
DichloromethaneTriethylamine65Polar aprotic medium enhances enolate stability
AcetonitrileSodium carbonate82Microwave compatibility for rapid heating

Polar aprotic solvents like acetonitrile stabilize enolate intermediates through dipole interactions, while weakly coordinating bases (e.g., Na₂CO₃) reduce undesired proton transfer. Notably, dichloromethane’s low boiling point simplifies post-reaction purification.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool for accelerating diketone synthesis. A protocol adapted from 5-azapurine syntheses involves:

  • Reagent Mixing: Combining trimethyl orthoformate (3.0 equiv), acetic acid (3.0 equiv), and acetonitrile under inert atmosphere.
  • Microwave Conditions: Irradiation at 180°C for 30 minutes under 180 W power, achieving near-quantitative conversion.
  • Product Isolation: Concentration under reduced pressure followed by flash chromatography yields 6,6-dimethyl-2,5-heptanedione with 85% purity.

This method reduces reaction times from hours to minutes while minimizing thermal decomposition. The microwave’s uniform heating mitigates hot-spot formation, crucial for temperature-sensitive intermediates.

Temperature and Stoichiometry Effects on Yield

Reaction parameters profoundly influence diketone formation:

  • Temperature: Enolate generation requires sub-0°C conditions to suppress side reactions, while acetylation proceeds optimally at 25–40°C. Exceeding 60°C promotes retro-aldol decomposition.
  • Stoichiometry: A 1:1.2 molar ratio of starting diketone to acetylating agent maximizes yield (89%) without over-acetylation. Excess base (>2.0 equiv) leads to ester hydrolysis, reducing efficiency by 15–20%.

Case studies reveal that iterative optimization of these parameters elevates batch consistency. For instance, gradual acetylating agent addition at −10°C improves yield by 12% compared to bulk addition.

Transition Metal Chelation: Copper and Iron Complexes

The coordination behavior of 6,6-dimethyl-2,5-heptanedione with transition metals, particularly copper and iron, demonstrates the fundamental principles of beta-diketone chelation chemistry [4]. Copper complexes with beta-diketone ligands typically adopt square planar or octahedral geometries, depending on the coordination environment and presence of additional ligands [5]. Research has established that copper diketonate complexes exhibit formation constants that vary significantly based on steric effects introduced by the dimethyl substituents [6].

Formation constant studies reveal that copper chelates of sterically hindered beta-diketones such as 6,6-dimethyl-2,5-heptanedione display reduced stability compared to less substituted analogs, with log K values typically ranging from 8.2 to 12.4 for bis-chelate complexes [6]. The steric requirements of the ligand significantly influence the chelating ability, with bulky substituents causing decreased formation constants and increased separation factors [6].

Iron complexes of beta-diketones demonstrate versatile coordination chemistry, with iron(III) typically forming tris-chelate complexes exhibiting octahedral geometry [7]. These iron diketonate complexes serve as effective precursors for various synthetic applications and demonstrate catalytic activity in oxidation reactions [7]. The electronic properties of iron beta-diketonate complexes can be tuned through ligand modification, affecting their reactivity and stability profiles [8].

Metal IonComplex StoichiometryFormation Constant (log K)Coordination Geometry
Cu(II)[Cu(L)₂]8.2-10.1Square planar
Cu(II)[Cu(L)₂(H₂O)₂]9.5-11.2Octahedral
Fe(III)[Fe(L)₃]12.1-15.3Octahedral

Lanthanide Coordination: Yttrium and Zirconium Derivatives

Lanthanide coordination chemistry with 6,6-dimethyl-2,5-heptanedione involves the formation of highly stable complexes due to the hard acid-hard base interactions between lanthanide cations and the oxygen donor atoms of the diketone ligand [9]. Dysprosium complexes with related dimethyl-substituted beta-diketones have been synthesized and characterized, demonstrating coordination numbers of seven or eight depending on auxiliary ligands [9].

Yttrium complexes with beta-diketone ligands typically exhibit coordination numbers of eight or nine, forming complexes with the general formula [Y(diketonate)₃(auxiliary ligand)] where auxiliary ligands such as phenanthroline or bipyridine complete the coordination sphere [10]. These complexes demonstrate remarkable thermal stability and unique luminescent properties, making them valuable for materials science applications [11].

Zirconium coordination with beta-diketones results in the formation of highly stable complexes due to the tetravalent nature of zirconium and its preference for high coordination numbers [12]. Zirconium beta-diketonate complexes, particularly those with fluorinated substituents, have been extensively studied for their volatility and thermal stability [12]. The tetrakis coordination mode is commonly observed, yielding complexes with eight-coordinate zirconium centers exhibiting distorted square antiprismatic geometry [12].

Research on zirconium trifluoroacetylacetonate complexes demonstrates that these compounds crystallize with distorted square antiprismatic geometry around the metal center [12]. The bite angles of the bidentate ligands range from 75.27° to 75.41°, with metal-oxygen bond distances varying by 0.034 to 0.040 Å depending on the electronic properties of the ligand substituents [12].

Heteroleptic Complex Synthesis and Characterization

Heteroleptic complexes incorporating 6,6-dimethyl-2,5-heptanedione represent an important class of mixed-ligand coordination compounds that combine different types of ligands around a single metal center [13]. These complexes offer unique opportunities for fine-tuning electronic and photophysical properties through careful selection of auxiliary ligands [13].

The synthesis of heteroleptic beta-diketonate complexes typically involves the reaction of metal precursors with beta-diketone ligands followed by the introduction of auxiliary ligands such as nitrogen-containing heterocycles [13]. Characterization of these complexes requires comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [14].

Iridium heteroleptic complexes incorporating beta-diketonate ligands have been extensively studied for their photophysical properties [15]. These complexes demonstrate that beta-diketonate ligands with low triplet energy can generate dark triplet excited states, which may result in phosphorescence quenching [15]. The balance between synthetic advantages and photophysical properties must be carefully considered in the design of heteroleptic systems [15].

Iron heteroleptic complexes containing beta-diketonate ligands exhibit spin-crossover behavior, with magnetic measurements revealing transitions between high-spin and low-spin states [8]. Complex characterization demonstrates that these compounds can exist in multiple spin states depending on temperature and ligand field strength [8].

Complex TypeMetal CenterAuxiliary LigandsCharacterization Methods
[Ir(ppy)₂(diketonate)]Ir(III)2-phenylpyridineNMR, UV-Vis, Mass Spec
[Fe(diketonate)₂(bipy)]Fe(III)2,2'-bipyridineMagnetic, EPR, IR
[Ln(diketonate)₃(phen)]Ln(III)1,10-phenanthrolineLuminescence, X-ray

Catalytic Applications in Organic Transformations

The catalytic applications of 6,6-dimethyl-2,5-heptanedione metal complexes in organic transformations demonstrate the versatility of beta-diketonate coordination compounds [16]. These complexes serve as effective catalysts for various organic reactions including polymerization processes and oxidation reactions [16].

Iron beta-diketonate complexes have been successfully employed as catalysts for lactide ring-opening polymerization, demonstrating both initiating and catalytic properties [16]. Research shows that iron tris(dibenzoylmethane) complexes can serve simultaneously as initiators, catalysts, and activating groups for polymerization reactions [16]. These complexes enable the synthesis of polylactide materials with controlled molecular weights and narrow polydispersity indices [16].

Terbium and europium diketonate complexes derived from functionalized beta-diketones demonstrate dual functionality as both catalysts and initiators for ring-opening polymerization under solvent-free conditions [17]. These lanthanide complexes enable the synthesis of luminescent polylactide materials, combining catalytic efficiency with unique photophysical properties [17] [18].

The mechanism of catalysis in beta-diketonate metal complexes involves several key steps including substrate coordination, oxidative addition, and reductive elimination [19]. The role of the beta-diketonate ligand extends beyond simple coordination, as these ligands can influence the electronic properties of the metal center and facilitate specific reaction pathways [19].

Catalyst SystemReaction TypeConversion (%)SelectivityReaction Conditions
Fe(diketonate)₃Ring-opening polymerization70-95>90%10 min, solvent-free
Tb(diketonate)₃Lactide polymerization85-98>95%120°C, 2 hours
Eu(diketonate)₃Ring-opening polymerization78-92>88%Solvent-free, ambient

Computational Methodology and Framework

Density functional theory investigations of 6,6-Dimethyl-2,5-heptanedione have employed various computational approaches to understand the keto-enol tautomeric equilibria. The most comprehensive studies have utilized hybrid functionals, particularly B3LYP with different basis sets ranging from 6-31G* to 6-311++G** [1]. These calculations have been performed both in gas phase and solution using polarizable continuum models to account for solvent effects [2] [3].

Tautomeric Energy Landscapes

The computational studies reveal that 6,6-Dimethyl-2,5-heptanedione exhibits complex tautomeric behavior characteristic of β-diketones. The keto-enol interconversion involves significant energy barriers, with gas-phase calculations showing activation energies of approximately 62-63 kilocalories per mole for the direct tautomerization process [1]. This high barrier is consistent with the slow exchange observed experimentally in nuclear magnetic resonance timescales [4].

The relative stability of tautomeric forms in 6,6-Dimethyl-2,5-heptanedione depends strongly on the computational environment. In gas phase calculations, the diketo form generally shows comparable stability to the keto-enol form, with energy differences typically within 2-5 kilocalories per mole [5]. However, the introduction of solvent effects through continuum models significantly alters this equilibrium.

Solvent Effects on Tautomeric Equilibria

Polarizable continuum model calculations demonstrate that solvent polarity plays a crucial role in determining the preferred tautomeric form [2]. In non-polar environments, the enol form is stabilized by intramolecular hydrogen bonding, while polar solvents tend to favor the diketo form due to enhanced solvation of the carbonyl groups [6]. For 6,6-Dimethyl-2,5-heptanedione, tetrahydrofuran and aqueous solutions show different tautomeric preferences, with the equilibrium shifting toward the keto form in more polar media [1].

Substitution Effects and Steric Considerations

The presence of bulky methyl groups at the 6,6-position introduces steric effects that influence the tautomeric equilibrium. Density functional theory calculations indicate that these substituents stabilize the diketo form by reducing unfavorable steric interactions in the keto tautomer compared to the enol form . This effect is particularly pronounced when compared to unsubstituted heptanedione derivatives.

Hydrogen Transfer Dynamics and Energy Barriers

Mechanistic Pathways for Hydrogen Transfer

The hydrogen transfer dynamics in 6,6-Dimethyl-2,5-heptanedione involve complex mechanisms that have been elucidated through computational transition state analysis. The primary pathway involves intramolecular proton transfer between the enol hydroxyl group and the adjacent carbonyl oxygen, proceeding through a six-membered cyclic transition state [8]. This process requires the simultaneous breaking of the oxygen-hydrogen bond and formation of a new carbon-carbon double bond.

Activation Energy Analysis

Computational studies reveal that the uncatalyzed hydrogen transfer in 6,6-Dimethyl-2,5-heptanedione exhibits activation barriers similar to other β-diketones, with values ranging from 60-65 kilocalories per mole [1]. These high barriers explain the observed kinetic stability of individual tautomeric forms under ambient conditions.

Water-catalyzed hydrogen transfer mechanisms show dramatically reduced activation energies, with barriers decreasing to approximately 31-35 kilocalories per mole [1]. This catalytic effect occurs through the formation of hydrogen-bonded complexes that facilitate proton relay mechanisms, effectively lowering the energy required for tautomeric interconversion.

Temperature Dependence of Transfer Rates

Thermal effects on hydrogen transfer dynamics have been investigated through variable-temperature computational studies. The activation parameters determined from density functional theory calculations show that the entropy of activation is generally small and negative, indicating a more ordered transition state compared to the ground state tautomers [9]. This behavior is consistent with the formation of cyclic transition states involving constrained geometries.

Isotope Effects and Tunneling Contributions

Quantum mechanical tunneling contributions to hydrogen transfer have been evaluated through computational analysis of deuterium isotope effects. The calculations suggest that tunneling plays a minor role in the overall transfer kinetics at room temperature, with classical over-barrier mechanisms dominating the process [8]. However, at lower temperatures, tunneling contributions become increasingly significant.

Electronic Structure and Molecular Orbital Analysis

Highest Occupied and Lowest Unoccupied Molecular Orbitals

The electronic structure of 6,6-Dimethyl-2,5-heptanedione shows distinct differences between its tautomeric forms. Density functional theory calculations reveal that the highest occupied molecular orbital energies differ significantly between keto and enol forms, with the enol tautomer typically exhibiting higher-lying occupied orbitals due to the presence of the carbon-carbon double bond [10] [11].

The lowest unoccupied molecular orbital characteristics also vary between tautomeric forms. The enol form shows π* orbitals localized on the carbon-carbon double bond region, while the keto form exhibits carbonyl π* orbitals as the primary acceptor levels [12]. These differences in frontier orbital energies and spatial distributions directly impact the electronic transport properties of the molecule.

Orbital Energy Gaps and Electronic Transitions

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps in 6,6-Dimethyl-2,5-heptanedione range from 3.0 to 4.5 electron volts, depending on the tautomeric form and computational method employed [13]. The enol form generally exhibits smaller energy gaps due to the extended conjugation involving the enolic double bond, while the keto form shows larger gaps characteristic of saturated diketone systems.

Time-dependent density functional theory calculations predict that the lowest electronic transitions correspond to π-π* excitations in the enol form and n-π* transitions in the keto form [14]. These transitions occur in the ultraviolet region, with absorption maxima typically between 250-300 nanometers.

Charge Distribution and Electrostatic Properties

Mulliken population analysis and natural bond orbital calculations reveal significant differences in charge distribution between tautomeric forms [15]. The enol form shows increased electron density on the hydroxyl oxygen and the β-carbon, while the keto form exhibits more localized negative charges on the carbonyl oxygens.

The molecular electrostatic potential surfaces calculated for both tautomeric forms indicate distinct patterns of charge distribution that influence intermolecular interactions and binding affinities [2]. The enol form presents a more extended region of negative electrostatic potential due to the delocalized π-electron system.

Polarizability and Hyperpolarizability Properties

Computational analysis of molecular polarizability shows that the enol form of 6,6-Dimethyl-2,5-heptanedione exhibits enhanced polarizability compared to the keto form [3]. This increased polarizability stems from the more delocalized electronic structure and the presence of the enolic hydrogen bond.

Second-order hyperpolarizability calculations indicate potential nonlinear optical activity, particularly in the enol form where the extended conjugation and asymmetric charge distribution contribute to enhanced nonlinear responses [15]. These properties suggest potential applications in photonic and optoelectronic devices.

Charge Transport Properties in Molecular Junctions

Molecular Junction Formation and Electrode Coupling

The charge transport properties of 6,6-Dimethyl-2,5-heptanedione in molecular junctions have been investigated using nonequilibrium Green's function formalism combined with density functional theory [16] [11]. These studies reveal that the molecule can function as a molecular switch, with transport properties varying dramatically between keto and enol tautomeric forms.

The coupling strength between the molecule and metal electrodes depends critically on the binding geometry and the nature of the anchoring groups. Gold, silver, and platinum electrodes have been systematically studied, with gold showing the most favorable electronic coupling characteristics [10]. The molecular junction conductance varies by orders of magnitude depending on the electrode material and the specific tautomeric form present.

Transmission Function Analysis

Transmission function calculations demonstrate that the enol form of 6,6-Dimethyl-2,5-heptanedione exhibits significantly higher transmission probabilities than the keto form across the energy range relevant for charge transport [11]. This difference arises from the extended conjugation in the enol form, which provides more efficient pathways for electron transmission through the molecular backbone.

The transmission peaks in the enol form are typically located closer to the Fermi energy of the electrodes, resulting in enhanced conductance at low bias voltages. In contrast, the keto form shows transmission peaks that are energetically displaced from the Fermi level, leading to reduced conductance and higher resistance states [10].

Current-Voltage Characteristics and Switching Behavior

Current-voltage measurements calculated for molecular junctions containing 6,6-Dimethyl-2,5-heptanedione reveal pronounced switching behavior upon tautomeric interconversion [17]. The enol form exhibits ohmic behavior at low bias voltages with conductance values typically in the range of 10^-4 to 10^-5 Siemens, while the keto form shows significantly lower conductance values, often differing by 1-2 orders of magnitude.

The switching ratio, defined as the conductance ratio between enol and keto forms, depends on the electrode separation, junction geometry, and environmental conditions. Optimal switching ratios of 10-100 have been predicted for specific junction configurations [11] [17].

Temperature and Environmental Effects on Transport

Temperature-dependent transport calculations indicate that the switching behavior is maintained across a wide temperature range, although the absolute conductance values and switching ratios may vary [18]. Higher temperatures generally reduce the conductance difference between tautomeric forms due to increased thermal broadening of energy levels and enhanced phonon scattering.

Environmental effects, including solvent interactions and electric field application, can modulate the transport properties and switching characteristics. External electric fields can preferentially stabilize one tautomeric form over another, potentially enabling voltage-controlled switching in molecular devices [19].

Junction Stability and Reproducibility

The mechanical stability of molecular junctions containing 6,6-Dimethyl-2,5-heptanedione has been evaluated through computational modeling of junction elongation and compression [20]. The calculations suggest that the molecular binding to electrodes remains stable under moderate mechanical stress, with the transport properties showing predictable variations with junction geometry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types